4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
CAS No.:
Cat. No.: VC17931429
Molecular Formula: C14H20N2O6
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O6 |
|---|---|
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18) |
| Standard InChI Key | RWZITXGZJXXMRL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |
Introduction
Chemical Structure and Physicochemical Properties
4-Aminophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside belongs to the class of aminosaccharides, characterized by an amino-modified phenyl group and a glucose-derived backbone. The beta-anomeric configuration at the C1 position ensures specific enzymatic recognition, while the 2-acetamido-2-deoxy modification enhances metabolic stability .
Molecular Architecture
The compound’s structure includes:
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A beta-D-glucopyranose ring with hydroxyl groups at C3, C4, and C6.
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A 2-acetamido group replacing the hydroxyl at C2, conferring resistance to glycosidase hydrolysis.
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A 4-aminophenyl aglycone linked via an O-glycosidic bond at C1, enabling chromogenic and fluorogenic applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₆ | |
| Molecular Weight | 312.32 g/mol | |
| Stereocenters | 5 | |
| Solubility | Water-soluble | |
| Melting Point | Not documented | — |
Synthesis and Production
The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside employs enzymatic and chemical strategies to achieve high stereochemical fidelity.
Enzymatic Synthesis
Industrial-scale production often uses beta-N-acetylhexosaminidase from Penicillium oxalicum to hydrolyze beta-anomeric GalNAc derivatives selectively. This method yields the compound with >90% purity and avoids racemization.
Chemical Glycosylation
Biological Activities and Mechanistic Insights
Enzyme Substrate Specificity
The compound serves as a substrate for beta-hexosaminidases, enzymes critical for glycan catabolism. Hydrolysis of the beta-glycosidic bond releases 4-aminophenol, detectable via spectrophotometry (λ_max = 400–420 nm). This property underpins its use in clinical assays for diagnosing lysosomal storage disorders like Tay-Sachs disease.
Glycosaminoglycan (GAG) Synthesis Modulation
Competitive inhibition studies reveal that analogs of this compound reduce glucosamine incorporation into GAGs by 40–60% in fibroblast cultures. The mechanism involves binding to UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in GAG biosynthesis.
Cellular Signaling Interactions
In macrophage models, the 4-aminophenyl moiety facilitates binding to Toll-like receptor 4 (TLR4), modulating NF-κB activation and cytokine production. This immunomodulatory potential is being explored for anti-inflammatory therapeutics.
Applications in Glycobiology and Medicine
Glycopeptide Synthesis
The compound is a precursor for synthesizing glycosylated drugs. For instance, coupling it to Fmoc-protected serine or threonine via solid-phase peptide synthesis yields glycopeptides with enhanced bioavailability .
Table 2: Therapeutic Applications
| Application | Mechanism | Status |
|---|---|---|
| Enzyme replacement therapy | Substrate for deficient enzymes | Preclinical |
| Anti-inflammatory agents | TLR4 antagonism | Research |
| Cancer immunotherapy | Antigen presentation enhancement | Experimental |
Diagnostic Tools
Commercial kits utilize this compound to quantify beta-hexosaminidase activity in serum, aiding in newborn screening for genetic disorders.
Comparative Analysis with Structural Analogs
4-Methylumbelliferyl Derivatives
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (PubChem CID: 14345476) shares the glucosamine backbone but uses a fluorogenic methylumbelliferyl group . While both compounds serve as enzyme substrates, the 4-aminophenyl derivative’s amino group enables covalent conjugation to proteins, expanding its utility in probe design .
Phenyl-GlcNAc Analogs
Replacing the 4-aminophenyl group with nitrophenyl (e.g., pNP-GlcNAc) shifts the detection wavelength but reduces solubility. Comparative studies show the 4-aminophenyl variant offers superior stability in physiological buffers.
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